2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde
Overview
Description
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of various fluorinated organic compounds.
Biology: Its derivatives are used in the study of enzyme-substrate interactions and as probes in biochemical assays.
Mechanism of Action
Target of Action
It has been evaluated as a substrate ofPrunus mume hydroxynitrile lyase (PmHNL) . PmHNL is an enzyme that catalyzes the cleavage of cyanohydrins .
Mode of Action
It has been reported to react withdipyrromethane . The reaction of this compound with dipyrromethane could potentially lead to the formation of new compounds with different properties .
Biochemical Pathways
Given its reactivity with dipyrromethane, it may be involved in the synthesis ofporphyrin-like structures , which play crucial roles in various biological processes, including oxygen transport and photosynthesis.
Result of Action
Its reaction with dipyrromethane suggests that it could potentially contribute to the synthesis of new compounds with different properties .
Biochemical Analysis
Biochemical Properties
2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with enzymes such as Prunus mume hydroxynitrile lyase (PmHNL), which catalyzes the hydrolysis of cyanohydrins . The compound’s interaction with PmHNL is crucial for the synthesis of certain organic compounds. Additionally, this compound can react with dipyrromethane to form complex structures used in organic synthesis . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes . These changes in gene expression can have downstream effects on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways . For example, its interaction with PmHNL results in the hydrolysis of cyanohydrins, a key step in certain biochemical reactions . Additionally, this compound can modulate gene expression by binding to transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at 2-8°C under dry conditions to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, including potential cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Its interaction with PmHNL, for example, is a key step in the hydrolysis of cyanohydrins . The compound can also influence other metabolic pathways by modulating the activity of enzymes involved in these processes . These interactions underscore the compound’s role in regulating metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for specific transporters . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the cytoplasm may affect metabolic processes .
Preparation Methods
The preparation of 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde typically involves the reaction of appropriate fluorinated precursors under specific conditions. One common method involves the use of hydrogen fluoride or fluorinating agents to react with benzaldehyde derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
2,3,5,6-Tetrafluorobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain biochemical applications.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
The presence of the hydroxyl group in this compound makes it unique and versatile for various chemical and biological applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h1,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPXYVRDACHTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603044 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24336-73-0 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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